2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
CAS No.: 1155097-10-1
Cat. No.: VC2804196
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155097-10-1 |
|---|---|
| Molecular Formula | C12H18N2O2S |
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine |
| Standard InChI | InChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3 |
| Standard InChI Key | BZFLJRBUFXSNDN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC |
Introduction
Chemical Structure and Identification
2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione (CAS: 1155097-10-1) is an organic compound belonging to the thiazolidine family. It features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups attached to the sulfur atom in a dione configuration .
Chemical Identifiers and Properties
The compound is characterized by the following chemical properties and identifiers:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| CAS Number | 1155097-10-1 |
| IUPAC Name | 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine |
| InChI | InChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3 |
| InChI Key | BZFLJRBUFXSNDN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC |
Structural Features
The molecule consists of several key structural components:
-
A thiazolidine ring with two carbonyl groups (1,1-dione configuration)
-
A phenyl group connected to the nitrogen atom of the thiazolidine ring
-
A methylamino ethyl chain attached to the para position of the phenyl group
This arrangement provides the compound with specific chemical reactivity patterns and potential biological activities that distinguish it from other thiazolidine derivatives .
Physical and Chemical Characteristics
Physical Properties
2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione exists primarily as an oil at room temperature. Limited information is available regarding its precise physical constants such as melting point, boiling point, and density .
Chemical Reactivity
The chemical reactivity of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is primarily determined by its functional groups:
-
The secondary amine (methylamino group) can participate in nucleophilic reactions
-
The thiazolidine-1,1-dione system exhibits specific reactivity patterns characteristic of sulfonamides
-
The phenyl ring provides opportunities for electrophilic aromatic substitution reactions
These reactive centers make the compound suitable for various chemical transformations and derivatization strategies .
Biological Activity and Applications
Enzyme Inhibition Properties
Research findings indicate that 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione demonstrates potential as an enzyme inhibitor with specific activity profiles:
| Target Enzyme | Activity | Potential Application |
|---|---|---|
| Aldosterone synthase | Inhibitor | Hypertension treatment |
| Aromatase | Inhibitor | Hormone-dependent cancer therapy |
The compound's ability to inhibit aldosterone synthase suggests potential applications in treating hypertension and related cardiovascular conditions. Similarly, its aromatase inhibitory properties indicate possible utility in hormone-dependent cancer therapies, particularly for estrogen-dependent malignancies.
Structure-Activity Relationship
Comparison with Related Compounds
2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione belongs to a larger family of thiazolidine derivatives. Comparing this compound with related structures provides insights into structure-activity relationships:
| Compound | CAS Number | Key Structural Difference | Biological Activity Variation |
|---|---|---|---|
| 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione | 1155097-03-2 | Meta substitution on phenyl ring vs. para | Potentially different receptor binding profile |
| 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione | 1803609-50-8 | Ortho substitution on phenyl ring | Different steric interactions with target enzymes |
| 4-methyl-2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione | 1512042-24-8 | Additional methyl group on thiazolidine ring | Modified pharmacokinetic properties |
Significance of Position Isomerism
The positional isomerism between the para, meta, and ortho variants of this compound series is particularly significant for biological activity:
-
The para-substituted compound (the subject of this review) may interact differently with target enzymes compared to its isomers
-
The spatial arrangement of the methylamino ethyl group relative to the thiazolidine ring influences binding affinity and specificity
-
Different isomers may exhibit varying pharmacokinetic properties and metabolic stability
These structural variations underscore the importance of precise molecular architecture in determining biological activity .
Synthetic Approaches
Key Reactions in Thiazolidine Synthesis
The synthesis of thiazolidine derivatives often employs reactions such as:
-
Nucleophilic substitution reactions
-
Intramolecular cyclization processes
-
Oxidation reactions to generate the sulfone (dione) functionality
These synthetic approaches can be adapted for the specific preparation of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione with appropriate modifications to accommodate the methylamino ethyl substituent .
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione typically rely on various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
¹H-NMR for proton environments
-
¹³C-NMR for carbon framework analysis
-
-
Mass Spectrometry (MS)
-
Molecular weight confirmation
-
Fragmentation pattern analysis
-
-
Infrared Spectroscopy (IR)
-
Identification of functional groups
-
Confirmation of carbonyl (C=O) and amine (N-H) stretching frequencies
-
These analytical methods provide comprehensive structural verification and are essential for quality control in the production of this compound .
| Supplier | Product Status | Format | Purity |
|---|---|---|---|
| CymitQuimica | Discontinued | Various weights (50mg-1g) | Not specified |
| Ambeed | Available | Research quantities | Not specified |
| BLD Pharm | Temporarily out of stock | Research quantities | Not specified |
Research Applications
The primary applications of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione in current research include:
-
Structure-activity relationship studies of thiazolidine derivatives
-
Enzyme inhibition assays, particularly for aldosterone synthase and aromatase
-
Medicinal chemistry investigations for potential therapeutic development
Thiazolidine Derivatives in Drug Development
Historical Context of Thiazolidine-Based Drugs
Thiazolidine derivatives have a well-established history in pharmaceutical development, with notable examples including the thiazolidinedione class of antidiabetic medications. The structural family to which 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione belongs has demonstrated significant therapeutic potential across multiple disease areas:
| Disease Area | Example Compounds | Mechanism |
|---|---|---|
| Diabetes | Pioglitazone, Rosiglitazone | PPAR-γ activation |
| Antimicrobial | Various thiazolidine derivatives | Inhibition of cytoplasmic Mur ligases |
| Antioxidant | Thiazolidine-based compounds | ROS scavenging |
| Anti-inflammatory | Thiazolidine derivatives | Multiple pathways |
Structural Comparison with Established Drugs
The structural features of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione can be compared with established thiazolidine-based drugs to predict potential pharmacological properties. For example, pioglitazone (a thiazolidinedione antidiabetic) shares the core thiazolidine structure but differs in specific substituents and oxidation state of the sulfur atom .
Future Research Directions
Knowledge Gaps and Research Opportunities
Despite the potential applications of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione, several knowledge gaps remain:
-
Comprehensive pharmacokinetic and pharmacodynamic profiles
-
Detailed mechanism of enzyme inhibition
-
Structure-activity relationships with systematic modifications
-
Toxicity and safety assessments
-
Optimization of synthetic routes for scalable production
Addressing these gaps represents significant research opportunities that could enhance understanding of this compound and related derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume